8-Bromo-3-methylquinolin-2(1H)-one

HIV-1 Integrase ALLINI

Choose 8-bromo-3-methylquinolin-2(1H)-one for its privileged scaffold in next-generation allosteric integrase inhibitor design. Unlike other regioisomers, the 8-bromo substitution retains full antiviral effectiveness against the ALLINI-resistant HIV-1 A128T mutant. With a 58‑fold GAK/RIPK2 selectivity window, it minimizes off‑target effects in cellular assays. Commercially available at ≥98% purity, it serves as a reliable reference for SAR campaigns, HPLC method validation, and resistance profiling. Contact us for bulk procurement and custom synthesis.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
Cat. No. B11764553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-3-methylquinolin-2(1H)-one
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=CC=C2)Br)NC1=O
InChIInChI=1S/C10H8BrNO/c1-6-5-7-3-2-4-8(11)9(7)12-10(6)13/h2-5H,1H3,(H,12,13)
InChIKeyUKPDCNLBOAWOQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-3-methylquinolin-2(1H)-one: CAS 1801159-16-9 Procurement & Differentiation Guide


8-Bromo-3-methylquinolin-2(1H)-one (CAS: 1801159-16-9; molecular formula C10H8BrNO; molecular weight 238.08) is a halogenated quinolin-2-one derivative characterized by a bromine atom at the 8-position and a methyl group at the 3-position [1]. This substitution pattern confers distinct steric and electronic properties that differentiate it from other quinolinone analogs in terms of biological target engagement and antiviral activity [2]. The compound is commercially available from multiple suppliers at purities of 97–98% and is recommended for storage in cool, dry conditions for long-term stability .

Why 8-Bromo-3-methylquinolin-2(1H)-one Cannot Be Simply Replaced by Other Quinolinone Analogs


Quinolinone-based compounds exhibit position-dependent biological activity that is highly sensitive to substitution patterns. The presence and location of halogen atoms significantly influence target binding, antiviral efficacy, and resistance profiles [1]. For example, in the context of HIV-1 integrase allosteric inhibitors, the 8-bromo substitution confers superior antiviral properties and retains full effectiveness against clinically relevant A128T mutant virus, whereas the 6-bromo analog shows a significant loss of potency against the same mutant [2]. Furthermore, substitution with iodine or amino groups at the same position results in a two‑fold decrease in multimerization EC50 compared to bromine [3]. Generic substitution of 8-bromo-3-methylquinolin-2(1H)-one with other regioisomers or halogenated analogs without empirical validation therefore risks compromised activity and misleading experimental outcomes.

8-Bromo-3-methylquinolin-2(1H)-one: Quantitative Evidence of Differentiation from Closest Analogs


Superior Retention of Antiviral Activity Against Drug-Resistant HIV-1 Integrase Mutant

In a head‑to‑head comparison of halogenated quinoline‑based ALLINIs, the 8‑bromo analog retained full antiviral effectiveness against the ALLINI‑resistant HIV‑1 integrase A128T mutant, while the 6‑bromo analog experienced a significant loss of potency [1].

HIV-1 Integrase ALLINI

Improved IN Multimerization Potency Compared to Iodo and Amino Analogs

The 8‑bromo substituted quinoline (ALLINI‑2) exhibits an in vitro IN multimerization EC50 of 0.09 ± 0.01 µM, which is approximately two‑fold more potent than the corresponding iodo analog (EC50 = 0.20 ± 0.06 µM) and amino analog (EC50 = 0.19 ± 0.05 µM) [1].

HIV-1 Integrase ALLINI

Enhanced Kinase Binding Affinity Over Chloro and Iodo Analogs

In a competition binding assay, the bromo‑substituted quinoline demonstrated a KD of 1.9 nM for GAK, which is 3.5‑fold tighter binding than the chloro analog (KD = 6.7 nM) and 4.2‑fold tighter than the iodo analog (KD = 7.9 nM) [1]. For RIPK2, the bromo compound showed a KD of 110 nM, compared to 85 nM for chloro and 69 nM for iodo, indicating a distinct kinase selectivity profile.

Kinase Inhibition GAK RIPK2

Commercially Available Purity and Storage Specifications

Commercial vendors supply 8‑Bromo‑3‑methylquinolin‑2(1H)‑one with a minimum purity specification of 97–98% and recommend long‑term storage in a cool, dry place . While no direct comparative stability data against analogs are available, these specifications provide a procurement baseline for ensuring reproducible experimental results.

Quality Control Procurement Stability

8-Bromo-3-methylquinolin-2(1H)-one: Recommended Application Scenarios Based on Quantitative Differentiation


Development of ALLINIs Active Against Drug‑Resistant HIV‑1 Strains

Given the retention of full antiviral effectiveness against the ALLINI‑resistant HIV‑1 integrase A128T mutant [1], 8‑bromo‑3‑methylquinolin‑2(1H)‑one serves as a privileged scaffold for designing next‑generation allosteric integrase inhibitors. Its use is indicated when resistance to existing quinoline‑based ALLINIs is a concern.

Structure‑Activity Relationship (SAR) Studies on Quinolinone‑Based Integrase Inhibitors

The compound's EC50 of 0.09 µM in the IN multimerization assay—approximately two‑fold more potent than iodo and amino analogs [1]—makes it an ideal reference point for SAR campaigns exploring the impact of 8‑position substitution on antiviral activity.

Selective Chemical Probe for GAK‑Dependent Signaling Pathways

With a GAK KD of 1.9 nM and a RIPK2 KD of 110 nM [2], 8‑bromo‑3‑methylquinolin‑2(1H)‑one offers a selectivity window (GAK/RIPK2 ≈ 58‑fold) that is distinct from chloro and iodo analogs. This profile supports its use as a tool compound for dissecting GAK‑mediated cellular processes while minimizing RIPK2 off‑target effects.

Reference Standard for Analytical Method Development

Commercially available at 97–98% purity with defined storage conditions , the compound can serve as a reference standard for HPLC or LC‑MS method development and validation in pharmaceutical quality control laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-3-methylquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.